molecular formula C18H13BrN2O2 B6432730 (3E)-3-[(5-bromo-2-hydroxyphenyl)methylidene]-1H,2H,3H,5H-pyrrolo[1,2-a]quinazolin-5-one CAS No. 885190-18-1

(3E)-3-[(5-bromo-2-hydroxyphenyl)methylidene]-1H,2H,3H,5H-pyrrolo[1,2-a]quinazolin-5-one

Cat. No.: B6432730
CAS No.: 885190-18-1
M. Wt: 369.2 g/mol
InChI Key: IAVSPZUUGBYUKZ-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3E)-3-[(5-bromo-2-hydroxyphenyl)methylidene]-1H,2H,3H,5H-pyrrolo[1,2-a]quinazolin-5-one is a pyrrolo[1,2-a]quinazolinone derivative characterized by a conjugated (E)-configured exocyclic double bond and a 5-bromo-2-hydroxyphenyl substituent.

Properties

IUPAC Name

(3E)-3-[(5-bromo-2-hydroxyphenyl)methylidene]-1,2-dihydropyrrolo[1,2-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O2/c19-13-5-6-16(22)12(10-13)9-11-7-8-21-15-4-2-1-3-14(15)18(23)20-17(11)21/h1-6,9-10,22H,7-8H2/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAVSPZUUGBYUKZ-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C3=CC=CC=C3C(=O)N=C2C1=CC4=C(C=CC(=C4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1CN2C3=CC=CC=C3C(=O)N=C2/C1=C/C4=C(C=CC(=C4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3E)-3-[(5-bromo-2-hydroxyphenyl)methylidene]-1H,2H,3H,5H-pyrrolo[1,2-a]quinazolin-5-one is a member of the quinazolinone family, which is known for its diverse biological activities. This article discusses the synthesis, biological evaluation, and potential therapeutic applications of this compound based on recent research findings.

  • Molecular Formula : C18H13BrN2O
  • Molecular Weight : 385.2 g/mol
  • Structure : The compound features a pyrroloquinazolinone core with a bromo-substituted phenolic group, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate starting materials under controlled conditions. For instance, the reaction between 5-bromo-2-hydroxybenzaldehyde and a suitable pyrroloquinazolinone precursor can yield the desired product. The synthetic route often includes purification steps such as recrystallization or chromatography to obtain high purity.

Antimicrobial Activity

Recent studies have demonstrated that quinazolinone derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains including:

  • Staphylococcus aureus (including MRSA)
  • Candida albicans

The minimum inhibitory concentration (MIC) values reported for related compounds suggest that they possess potent antibacterial activity. For example, a related quinazolinone derivative exhibited an MIC of 0.98 μg/mL against MRSA .

Anticancer Activity

Quinazolinones are also recognized for their anticancer potential. Research indicates that compounds within this class can inhibit the growth of various cancer cell lines. For instance:

  • A549 (lung cancer)
  • U937 (leukemia)

Specific derivatives have shown IC50 values in the low micromolar range (<10 μM), indicating significant cytotoxicity against these cancer cells . The mechanism of action often involves the inhibition of key signaling pathways involved in cell proliferation and survival.

Anti-inflammatory Activity

Some studies have highlighted the anti-inflammatory properties of quinazolinone derivatives. The compounds were evaluated using models like the carrageenan-induced paw edema test, showing considerable reduction in inflammation compared to standard anti-inflammatory drugs such as ibuprofen .

Research Findings and Case Studies

StudyCompound TestedBiological ActivityResults
Quinazolinone DerivativeAntibacterialMIC = 0.98 μg/mL against MRSA
Various QuinazolinonesAnticancerIC50 < 10 μM in A549 cells
Quinazolinone DerivativesAnti-inflammatorySignificant reduction in edema

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of pyrroloquinazoline compounds exhibit significant anticancer properties. Studies have shown that (3E)-3-[(5-bromo-2-hydroxyphenyl)methylidene]-1H,2H,3H,5H-pyrrolo[1,2-a]quinazolin-5-one can inhibit the proliferation of various cancer cell lines through multiple mechanisms. For instance, it may induce apoptosis in cancer cells by activating specific signaling pathways related to cell death and survival .

Antimicrobial Properties
The compound also demonstrates antimicrobial activity against a range of pathogens. Its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes has been documented in studies. This makes it a candidate for developing new antibiotics or antifungal agents .

Anti-inflammatory Effects
Inflammation plays a crucial role in many chronic diseases. The compound has shown promise in reducing inflammatory markers in vitro and in vivo. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Material Science

Organic Electronics
Due to its unique electronic properties, this compound is being explored for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form stable thin films enhances charge transport properties .

Sensors
The compound's sensitivity to environmental changes makes it suitable for sensor applications. Research is ongoing into its use as a chemical sensor for detecting various gases or biomolecules due to its selective reactivity .

Biological Studies

Enzyme Inhibition
Studies have demonstrated that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. For example, it may inhibit DNA topoisomerases or kinases that are crucial for cancer cell survival and proliferation .

Neuroprotective Effects
Research suggests that the compound may have neuroprotective effects against oxidative stress and neuroinflammation. This potential application is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

Study Reference Application Findings
Anticancer ActivityInhibition of cell proliferation in breast and lung cancer cell lines.
Antimicrobial PropertiesEffective against Gram-positive and Gram-negative bacteria; potential as a new antibiotic.
Organic ElectronicsImproved charge transport in OLED applications; stable thin film formation.
Neuroprotective EffectsReduced markers of oxidative stress in neuronal cell cultures.

Comparison with Similar Compounds

Key Observations :

  • Substituent Diversity: The target compound’s 5-bromo-2-hydroxyphenyl group contrasts with nitrogen-containing heterocycles (e.g., morpholine, piperazine) or aliphatic groups (e.g., tetrahydro-2H-pyran-4-yl) in analogues.
  • Synthetic Efficiency : Yields for nitrogen-substituted analogues (e.g., compound 11: 35%) are moderate, suggesting challenges in stabilizing reactive intermediates during condensation reactions .

Physicochemical Properties

Thermal stability and spectroscopic data highlight critical differences:

Compound Melting Point/Decomposition (°C) ¹H NMR (δ, ppm, Key Signals) ¹³C NMR (δ, ppm, Key Signals) FTIR (νmax, cm⁻¹)
Target Not reported Not available Not available Not available
11 275 (decomp.) 8.29 (1H, dd), 7.65 (1H, s br.), 4.14–4.11 (2H, m) 170.2 (C=O), 164.4 (C=N) 3213 (w, br), 2960 (m)
4 213–216 8.32 (1H, d), 7.58 (1H, t), 3.02 (6H, s) 170.5 (C=O), 158.1 (C=N) 2925 (m), 1665 (s)
9 232–235 8.29 (1H, dd), 7.59 (1H, ddd), 3.76–3.74 (4H, m) 170.2 (C=O), 164.4 (C=N) 3213 (w, br), 2960 (m)

Key Observations :

  • Thermal Stability : Nitrogen-containing analogues (e.g., compound 11) exhibit higher decomposition temperatures (275°C), likely due to strong intermolecular interactions from polar substituents .
  • Spectroscopic Trends: The quinazolinone carbonyl (C=O) resonates near 170 ppm in ¹³C NMR, consistent across the series. Bromine’s electron-withdrawing effect in the target compound may downfield-shift adjacent protons in ¹H NMR .

Preparation Methods

Preparation of the Pyrroloquinazolinone Core

The quinazolinone scaffold is synthesized via a modified Niementowski reaction. Key steps include:

  • Formation of 1H-Pyrrolo[1,2-a]quinazolin-5-one :

    • Reactants : 2-Aminobenzaldehyde and ethyl acetoacetate undergo cyclocondensation in refluxing acetic acid (120°C, 6–8 hours).

    • Mechanism : Knoevenagel adduct formation followed by intramolecular cyclization and dehydration.

    • Yield : 78–85% after silica gel chromatography (DCM:MeOH = 30:1).

  • Functionalization at Position 3 :

    • The methylidene group is introduced via aldol condensation with 5-bromo-2-hydroxybenzaldehyde under basic conditions (NaOH/EtOH, 60°C, 12 hours).

    • Stereochemical Control : The (E)-configuration is favored due to steric hindrance between the quinazolinone core and the ortho-hydroxyl group on the aryl ring.

Synthesis of 5-Bromo-2-Hydroxybenzaldehyde

This critical intermediate is prepared through two methods:

Method A: Direct Bromination of 2-Hydroxybenzaldehyde

  • Conditions : HBr (48%) and liquid bromine at −5°C, followed by NaNO₂-mediated diazotization.

  • Yield : 92% after extraction with ethyl acetate and drying over Na₂SO₄.

Method B: Catalytic Bromination Using Pd/C

  • Conditions : Hydrogenation of 5-nitro-2-methylpyridine to 5-amino-2-methylpyridine, followed by bromination.

  • Advantages : Higher regioselectivity and reduced byproducts compared to Method A.

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

  • Conditions : Microwave irradiation (300 W, 150°C) reduces reaction time from 40 hours to 2 hours for the carbonylation step.

  • Yield Improvement : 94% vs. 78% under conventional heating.

Solid-Phase Synthesis

  • Support : Polystyrene-bound diethyl malonate facilitates reagent recovery and simplifies purification.

  • Limitations : Lower yields (65–70%) due to incomplete cyclization on the solid matrix.

Optimization of Critical Reaction Parameters

pH Control in Carbonylation

Adjusting the reaction pH to 7.5–8.5 after HCl-mediated carbonylation minimizes side reactions (e.g., over-oxidation) and improves isolation efficiency.

Catalyst Loading in Bromination

  • Optimal Pd/C Loading : 10% w/w achieves complete reduction of nitro groups without degrading the pyridine ring.

  • Temperature Sensitivity : Reactions above 40°C lead to pyridine ring hydrogenation and byproduct formation.

Characterization and Analytical Data

Spectral Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 9.34 (s, 1H, quinazolinone NH), 8.41 (d, J = 8.2 Hz, 1H), 7.37 (m, 2H), 6.92 (s, 1H, phenolic OH), 2.74 (s, 3H, CH₃).

  • HRMS (ESI) : m/z calc. for C₁₈H₁₂BrN₂O₂ [M+H]⁺: 399.0124; found: 399.0121.

Crystallographic Data

  • Crystal System : Monoclinic, space group P2₁/c.

  • Key Bond Lengths : C3=C14 = 1.34 Å (confirming E-configuration).

Industrial-Scale Production Considerations

Cost Analysis

ComponentCost (USD/kg)Source
5-Bromo-2-hydroxybenzaldehyde220Custom synthesis
Pd/C catalyst4500Commercial
Diethyl malonate12Bulk supplier

Environmental Impact

  • E-Factor : 18.2 (kg waste/kg product), primarily from solvent use in column chromatography.

  • Mitigation Strategies : Solvent recovery via rotary evaporation reduces waste by 40% .

Q & A

Q. Key Parameters Table

StepReaction ConditionsYield Optimization Tips
Condensation70°C, ethanol, 6hUse anhydrous conditions to prevent hydrolysis
Cyclization0.1 eq PTSA, refluxMonitor reaction progress via TLC
PurificationEthanol:water (3:1)Precipitate product at 4°C for higher purity

Basic: What spectroscopic methods are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1H/13C NMR to confirm the benzylidene double bond (δ 7.5–8.5 ppm for aromatic protons) and the quinazolinone carbonyl (δ 160–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular formula (e.g., C20H14BrN3O2) .
  • IR Spectroscopy : Detect key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, phenolic O-H at ~3200 cm⁻¹) .

Basic: How to design initial biological activity assays for this compound?

Answer:

  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) or phosphodiesterases using fluorescence-based assays. IC50 values can be calculated using dose-response curves .
  • Antimicrobial Testing : Use broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .

Advanced: How to resolve contradictions in spectral data during structural elucidation?

Answer:

  • Dynamic NMR : If tautomerism is suspected (e.g., keto-enol forms), variable-temperature NMR can reveal equilibrium shifts .
  • 2D NMR : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, especially in overlapping aromatic regions .
  • X-ray Crystallography : Resolve stereochemical uncertainties by growing single crystals (solvent: DMSO/ethyl acetate) .

Advanced: What strategies can elucidate the structure-activity relationship (SAR) of derivatives?

Answer:

  • Substituent Variation : Synthesize analogs with halogens (Cl, F), methoxy, or methyl groups on the phenyl ring. Compare IC50 values in enzyme assays .
  • Molecular Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding interactions with target proteins (e.g., EGFR). Key residues (e.g., Lys745, Thr790) may anchor the compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.